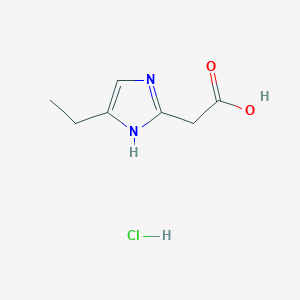

2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride

説明

2-(5-Ethyl-1H-imidazol-2-yl)acetic acid hydrochloride is a substituted imidazole derivative characterized by an ethyl group at the 5-position of the imidazole ring and an acetic acid moiety at the 2-position, forming a hydrochloride salt. These compounds are typically synthesized via nucleophilic substitution or TDAE-mediated reactions, as seen in nitroimidazole derivatives . The hydrochloride salt form enhances solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical applications .

特性

IUPAC Name |

2-(5-ethyl-1H-imidazol-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-2-5-4-8-6(9-5)3-7(10)11;/h4H,2-3H2,1H3,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOFKXRCPLGPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic or saturated heterocycles.

Industrial Production Methods

Industrial production of 2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions

2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

科学的研究の応用

Biological Activities

Mechanism of Action:

2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride exhibits various biological activities, including enzyme inhibition and receptor interaction. These properties allow it to influence metabolic pathways, making it a candidate for pharmacological studies aimed at developing new therapeutic agents.

Therapeutic Applications:

Research indicates that this compound may have applications in treating conditions such as cancer, bacterial infections, and inflammation. Its structural characteristics enable it to interact with specific enzymes and receptors, which can lead to significant effects on biological systems .

Case Studies and Research Findings

-

Anticancer Activity:

A study evaluated the anticancer properties of imidazole derivatives similar to 2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride. The results indicated moderate to high anticancer activity against liver carcinoma cell lines (HEPG2) when compared to doxorubicin, a standard chemotherapy drug .Compound IC50 (µM) Reference Drug (Doxorubicin) IC50 (µM) Compound A 4.12 0.72 Compound B 5.19 0.72 -

Antimicrobial Properties:

Another study focused on the antimicrobial efficacy of compounds related to 2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride. It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating resistant infections . -

Apoptosis Induction:

Research also highlighted the compound's ability to induce apoptosis in cancer cells. The percentage of early apoptotic cells increased significantly with higher concentrations of the compound, indicating its potential as a therapeutic agent in cancer treatment .

作用機序

The mechanism of action of 2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

類似化合物との比較

Key Observations :

- Substituent Effects : The ethyl group in the target compound likely increases lipophilicity compared to methyl-substituted analogs (e.g., 2-(1-methyl-1H-imidazol-5-yl)acetic acid HCl), as alkyl chain length correlates with higher Log P values .

- Positional Isomerism : The acetic acid group at the 2-position (target) versus 5-position (e.g., 3251-69-2) may alter hydrogen-bonding capacity and solubility .

Physicochemical Data Comparison

| Compound Name | Melting Point (°C) | Solubility (Water) | Log P (Predicted) | pKa |

|---|---|---|---|---|

| 2-(1H-Imidazol-5-yl)acetic acid HCl | 218–222 | Highly soluble | -1.2 (estimated) | 1.8 (imidazole), 4.1 (COOH) |

| 2-(2,4-Dimethyl-1H-imidazol-5-yl)acetic acid HCl | Not reported | Moderate | 0.5 | Not reported |

| (±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole | N/A | pH-dependent (951 mg/L at pH 5) | 3.82 | 6.53 |

Key Findings :

- Solubility: The target compound’s hydrochloride salt form likely enhances water solubility compared to non-ionic analogs like (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole, which shows pH-dependent solubility .

- Acid-Base Properties : The pKa of the imidazole ring (~6.5–7.0) in analogs suggests moderate protonation at physiological pH, influencing receptor binding in bioactive molecules .

Functional and Pharmacological Insights

- Antimicrobial Activity : Nitroimidazole derivatives (e.g., ) exhibit antimicrobial properties, but ethyl-substituted imidazoles may show reduced nitro-group reactivity compared to nitro analogs .

- Toxicity Profile : Methyl-substituted imidazoles (e.g., 1071661-55-6) show low acute toxicity (H302: harmful if swallowed), while dichlorophenyl derivatives () require stricter handling due to higher Log P and bioaccumulation risks .

生物活性

2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride is a derivative of imidazole, notable for its diverse biological activities and potential therapeutic applications. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and biochemistry.

The molecular formula of 2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride is . It features a five-membered imidazole ring, characterized by the presence of two nitrogen atoms. This structural configuration imparts distinct chemical properties that enhance its biological activity.

The mechanism of action involves interactions with specific enzymes and receptors, potentially acting as an enzyme inhibitor or activator. These interactions can significantly influence metabolic pathways, which is crucial for its application in pharmacological studies aimed at developing new therapeutic agents.

Antibacterial Activity

Research indicates that 2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride exhibits antibacterial properties. In comparative studies, it has shown effectiveness against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values suggest that this compound can compete with established antibiotics, demonstrating comparable efficacy .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 55 | 19 |

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound, particularly against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an antitumor agent .

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| MDA-MB-231 | 10 | 55 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Preliminary results suggest it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. However, further studies are required to quantify these effects and understand the underlying mechanisms .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial activity of various imidazole derivatives, including 2-(5-ethyl-1H-imidazol-2-yl)acetic acid hydrochloride. The results indicated that this compound had a significant inhibitory effect on several pathogenic bacteria, positioning it as a promising candidate for antibiotic development .

- Anticancer Research : In a systematic investigation of small molecule antagonists targeting AM receptors, the compound was tested in xenograft models, showing substantial tumor size reduction compared to controls. This highlights its potential application in cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。